molecular formula C8H7IO3 B183784 Methyl 2-iodosylbenzoate CAS No. 110349-19-4

Methyl 2-iodosylbenzoate

Cat. No.: B183784
CAS No.: 110349-19-4
M. Wt: 278.04 g/mol
InChI Key: QOPOXMNRKLDHAZ-UHFFFAOYSA-N
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Description

Methyl 2-iodosylbenzoate is an organic compound that belongs to the class of iodobenzoates It is characterized by the presence of an iodine atom attached to the benzene ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-iodosylbenzoate can be synthesized from 2-iodobenzoic acid through an esterification reaction. The process involves the reaction of 2-iodobenzoic acid with methanol in the presence of a catalyst, typically sulfuric acid, to form the ester. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodosylbenzoate undergoes various chemical reactions, including:

    Oxidation: The iodine atom in the compound can be oxidized to form iodoso or iodoxy derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Iodoso or iodoxy derivatives.

    Reduction: Methyl 2-hydroxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-iodosylbenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cyclization reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a diagnostic agent in imaging techniques.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-iodosylbenzoate involves its interaction with various molecular targets. The iodine atom can participate in electrophilic reactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect cellular pathways and enzyme activities, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-iodobenzoate
  • Methyl 2-bromobenzoate
  • Methyl 2-chlorobenzoate

Uniqueness

Methyl 2-iodosylbenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in certain chemical transformations, providing unique opportunities for synthetic applications.

Properties

IUPAC Name

methyl 2-iodosylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(10)6-4-2-3-5-7(6)9-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPOXMNRKLDHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1I=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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